Phosphonic acid, tridecyl-, diethyl ester
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Overview
Description
Phosphonic acid, tridecyl-, diethyl ester is an organophosphorus compound characterized by the presence of a stable C–P bond. This compound belongs to the class of phosphonates, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, tridecyl-, diethyl ester can be synthesized through the esterification of phosphonic acids. One common method involves the use of triethyl orthoacetate as both a reagent and solvent. The reaction temperature plays a crucial role in determining the yield and selectivity of the esterification process. At 30°C, monoesters are formed, while higher temperatures favor the formation of diesters .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves the Michaelis–Arbuzov reaction. This reaction uses alkyl halides and trialkyl phosphites to produce phosphonate esters. For example, methyl iodide catalyzes the conversion of trimethylphosphite to dimethyl methylphosphonate .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, tridecyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids.
Hydrolysis: Breaking down into phosphonic acids and alcohols.
Substitution: Reactions with nucleophiles to replace alkoxy groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Hydrolysis: Can be catalyzed by acids or bases, often performed at elevated temperatures.
Substitution: Utilizes nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Produces phosphonic acids.
Hydrolysis: Yields phosphonic acids and corresponding alcohols.
Substitution: Forms substituted phosphonates.
Scientific Research Applications
Phosphonic acid, tridecyl-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of coordination polymers and metal-organic frameworks.
Biology: Acts as a chelating agent in imaging and diagnostic applications.
Medicine: Investigated for its potential as an antiviral and antibiotic agent.
Industry: Utilized in the production of polymers, paints, and adhesives.
Mechanism of Action
The mechanism of action of phosphonic acid, tridecyl-, diethyl ester involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as chelation therapy and imaging. The compound’s molecular targets include metal ions and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Phosphonic acid, tridecyl-, diethyl ester can be compared with other phosphonate esters, such as:
Dimethyl methylphosphonate: Used in similar applications but differs in its alkyl group.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Properties
CAS No. |
73790-32-6 |
---|---|
Molecular Formula |
C17H37O3P |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-diethoxyphosphoryltridecane |
InChI |
InChI=1S/C17H37O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-21(18,19-5-2)20-6-3/h4-17H2,1-3H3 |
InChI Key |
NZFIBMQRGNVRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCP(=O)(OCC)OCC |
Origin of Product |
United States |
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